RG7388

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

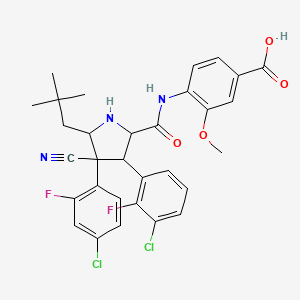

RG7388 is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring substituted with chloro and fluoro groups, a cyano group, and a benzoic acid moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of RG7388 typically involves multi-step organic synthesis. The process may include:

Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the ring closure.

Introduction of Substituents: The chloro and fluoro groups are introduced through halogenation reactions, which may involve reagents like chlorine or fluorine gas, or more commonly, halogenating agents such as N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI).

Cyano Group Addition: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).

Coupling with Benzoic Acid Moiety: The final step involves coupling the pyrrolidine derivative with a benzoic acid derivative, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization, chromatography, and distillation.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the cyano group, converting it to primary amines under conditions using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: The chloro and fluoro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), or sodium hydride (NaH).

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Rhabdomyosarcoma Models

In preclinical studies involving rhabdomyosarcoma xenografts, RG7388 was evaluated for its ability to enhance the effectiveness of radiotherapy (XRT). The combination treatment significantly improved tumor regression rates without increasing local skin toxicity. Specifically, this compound enhanced the time to tumor recurrence when used alongside XRT, indicating its potential as an adjunct therapy in radiation treatment protocols .

Nasopharyngeal Carcinoma (NPC)

This compound demonstrated significant antitumor activity against NPC cells in vitro and in xenograft models. Treatment with this compound resulted in a dose-dependent increase in apoptosis and cell cycle arrest at the G0/G1 phase. Tumor growth was significantly inhibited in treated mice compared to controls, showcasing this compound's potential as a therapeutic agent for NPC .

Acute Myeloid Leukemia (AML)

In clinical studies, this compound has shown rapid and durable complete responses in patients with AML. The drug's pharmacokinetics and safety profile were assessed in Phase 1/1b trials, confirming its potential for further development in hematological malignancies .

Combination Therapies

This compound has been investigated for its synergistic effects when combined with other treatments. For instance, studies have shown that combining this compound with trametinib (an ERK1/2 inhibitor) can overcome resistance mechanisms that develop during prolonged treatment with this compound alone. This combination enhances antitumor efficacy in glioblastoma models .

Targeting Resistance Mechanisms

Research has indicated that long-term exposure to this compound can lead to acquired resistance through activation of compensatory signaling pathways. Understanding these mechanisms is crucial for developing effective combination strategies that maintain therapeutic efficacy over time .

Case Studies

作用機序

The mechanism of action of RG7388 would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

Signal Transduction Pathways: Modulating signaling pathways involved in cell growth, differentiation, or apoptosis.

類似化合物との比較

Similar Compounds

- 4-[[3-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid

- 4-[[3-(2-Fluorophenyl)-4-(4-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid

Uniqueness

The unique combination of chloro and fluoro substituents, along with the cyano group and the specific pyrrolidine and benzoic acid framework, distinguishes this compound from its analogs. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

生物活性

RG7388, also known as DS-3032b, is a potent and selective inhibitor of the MDM2 (Murine Double Minute 2) protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. This compound has garnered significant attention for its potential therapeutic applications in cancer treatment, particularly in tumors with wild-type p53. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions by binding to MDM2, preventing it from ubiquitinating p53, thereby stabilizing and activating p53. This activation leads to the transcription of genes involved in cell cycle arrest and apoptosis. The mechanism can be summarized as follows:

- Inhibition of MDM2 : this compound binds to MDM2, inhibiting its ability to target p53 for degradation.

- Activation of p53 : Stabilized p53 accumulates in the nucleus and activates downstream target genes such as p21, leading to cell cycle arrest.

- Induction of Apoptosis : The activation of pro-apoptotic factors results in increased apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that this compound induces apoptosis and cell cycle arrest in various cancer cell lines. A study on nasopharyngeal carcinoma (NPC) cells showed that treatment with this compound led to:

- Increased Apoptosis : Flow cytometry revealed a dose-dependent increase in apoptosis from 1.2% to 59% in 5-8F cells after treatment with this compound at concentrations of 0 to 3 μM .

- Cell Cycle Arrest : Analysis indicated significant accumulation of cells in the G0/G1 phase while decreasing the population in S-phase .

In Vivo Studies

In xenograft models using NPC cells, this compound demonstrated significant antitumor activity:

- Tumor Growth Inhibition : Mice treated with this compound showed a reduction in tumor volume from 0.17 cm³ to 1.88 cm³ compared to control groups .

- Histological Analysis : Tumor sections revealed reduced Ki-67 positive proliferative cells and increased cleaved caspase-3 positive apoptotic cells .

Combination Therapies

This compound has also been evaluated in combination with other treatments. For example:

- Radiation Therapy : In rhabdomyosarcoma models, this compound enhanced the efficacy of radiation therapy without increasing local toxicity. The combination treatment resulted in prolonged time to tumor recurrence compared to radiation alone .

Case Studies

Several case studies have highlighted the clinical potential of this compound:

- Pediatric Sarcoma : In a study involving pediatric patients with sarcoma, this compound was administered alongside standard therapies, showing promising results in terms of enhanced tumor response rates and manageable side effects .

- Adult Solid Tumors : Clinical trials have reported that patients with various solid tumors harboring wild-type p53 experienced tumor shrinkage when treated with this compound, particularly when combined with chemotherapy agents .

Data Summary

特性

IUPAC Name |

4-[[3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTXCJFHQKSQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29Cl2F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。